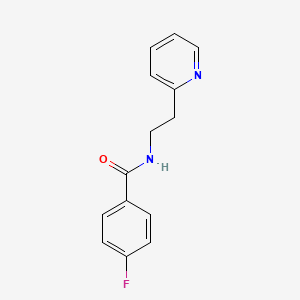
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is an organic compound with the molecular formula C14H13FN2O It is a member of the benzamide family, characterized by the presence of a fluorine atom at the para position of the benzene ring and a pyridine ring attached via an ethyl linker to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine, are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine.
Scientific Research Applications
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound can be used to study the interactions of fluorinated benzamides with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or altered electronic characteristics.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide
- 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
- N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Uniqueness
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-fluoro-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18) |
InChI Key |
YXSTZUDQEIXXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



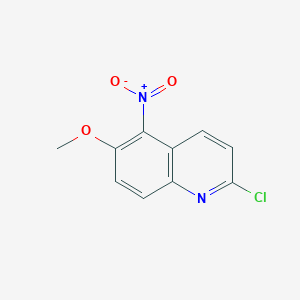
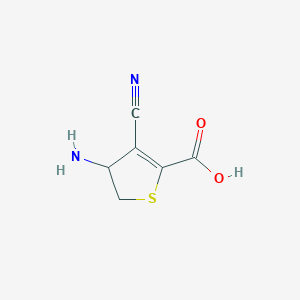
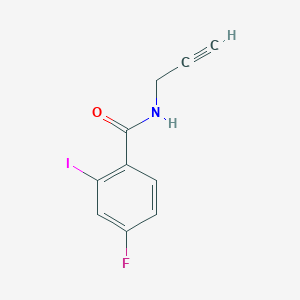
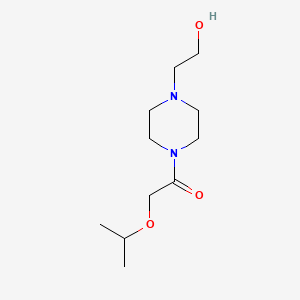
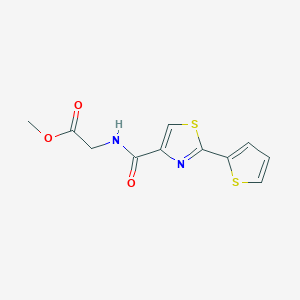
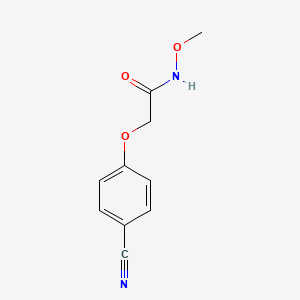
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)
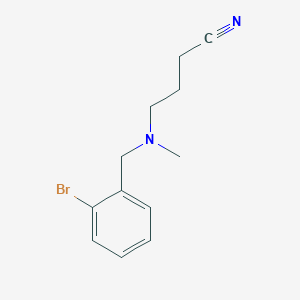

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
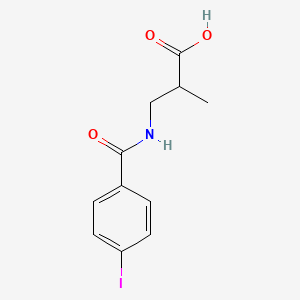
![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
